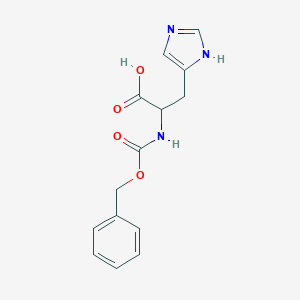

N-Cbz-dl-histidine

説明

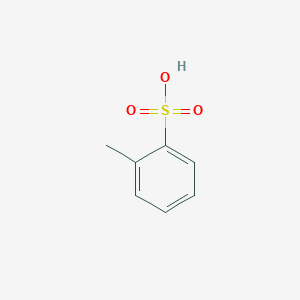

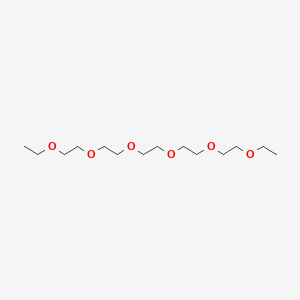

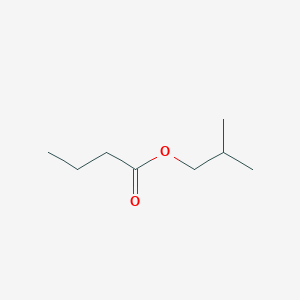

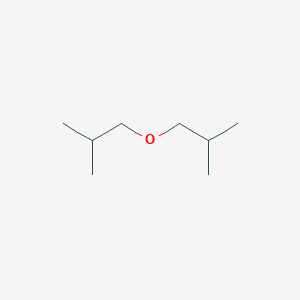

Synthesis Analysis N-Cbz-dl-histidine and related compounds can be synthesized through various methods, including calcium(II)-catalyzed Friedel-Crafts reactions, which allow for high yields and the ability to further derivatize the products into drug-like compounds. The N-Cbz group plays a crucial role by stabilizing intermediate carbocations, enhancing reactivity in such syntheses (Denis et al., 2018).

Molecular Structure Analysis The molecular structure and conformation of histidine, a core component of N-Cbz-dl-histidine, have been extensively studied. Solid-state NMR spectroscopy reveals the pH-dependent chemical shifts of histidine's nitrogen, carbon, and hydrogen atoms, offering insights into its protonation states, tautomeric structures, and interaction effects (Li & Hong, 2011).

Chemical Reactions and Properties The chemical reactivity of histidine, including its ability to form unique bonds under specific conditions, is fundamental to understanding N-Cbz-dl-histidine’s properties. For instance, histidine can participate in photodynamic cross-linking processes, forming covalent bonds under light exposure in the presence of certain sensitizers, indicating its potential for specialized chemical applications (Shen et al., 2000).

Physical Properties Analysis The physical properties of histidine, such as its zwitterionic nature, significantly influence the characteristics of N-Cbz-dl-histidine. Modifications like l-histidine functionalization of carbon black demonstrate the amino acid's ability to alter physical properties, including isoelectric points and dyeing capabilities, which can be leveraged in various scientific and industrial applications (Ma et al., 2020).

Chemical Properties Analysis N-Cbz-dl-histidine's chemical properties are further exemplified by its involvement in complex formation with metals, exhibiting fine stereoselective effects and chemical exchange behaviors. These interactions, alongside the capability for efficient direct labeling of biomolecules, underline the compound's versatility and utility in biochemistry and pharmacology (Shtyrlin et al., 2012).

科学的研究の応用

Application in Epilepsy Treatment

Scientific Field: Medical Science, Neurology

Methods of Application: The research involved investigating whether histidine can enhance the anticonvulsant efficacy of CBZ and simultaneously improve the spatial memory impairment induced by transauricular kindled seizures in Sprague-Dawley rats .

Results or Outcomes: The study found that histidine significantly inhibited transauricular kindled seizures and potentiated the protective effects of CBZ against kindled seizures .

Application in Alzheimer’s Disease Treatment

Scientific Field: Medical Science, Neurology

Methods of Application: The research involved exploring the isomerization mechanism from NδH to NεH of histidine-containing dipeptide catalyzed by water cluster .

Results or Outcomes: The study found that the water cluster assists this reaction by reducing the activation energies, and its size not only affects the reaction rate but also determines the reaction pathway to a degree .

Application in Peptide Drugs Synthesis

Scientific Field: Biochemistry, Drug Synthesis

Methods of Application

The research involved a one-pot synthesis of amides from N-Cbz-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Results or Outcomes

The study found that a variety of N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Application in Antibiotics Synthesis

Scientific Field: Biochemistry, Antibiotics Synthesis

Methods of Application: The research involved the synthesis of histidine-functionalized ZnCr layered double hydroxide (LDH) nanozyme for promoting bacteria-infected wound healing .

Results or Outcomes: The study found that the histidine-functionalized ZnCr-LDH nanozyme shows high antibacterial activity at a low minimum inhibitory concentration, representing the potential of His/ZnCr-LDH for effective bacterial elimination .

Application in Cancer Treatment

Scientific Field: Medical Science, Oncology

Methods of Application: The research involved exploring the use of nanocrystals in cancer theranostics . Another study focused on the use of nanomedicine in cancer therapy .

Results or Outcomes: The studies found that nanocrystals and nanomedicine can deliver poorly water-soluble drugs with sustained release, low toxicity, and flexibility in the route of administration .

Application in Cardiovascular Diseases Treatment

Scientific Field: Medical Science, Cardiology

Methods of Application: The research involved exploring the use of nanoparticles for targeted drug delivery in the treatment of ischemic heart disease .

Results or Outcomes: The studies found that nanoparticles can provide sustained exposure precisely to the infarcted heart via direct intramyocardial injection or intravenous injection with active targets .

Application in Diabetes Treatment

Scientific Field: Medical Science, Endocrinology

Methods of Application: The research involved exploring the use of lipid-lowering therapies for diabetic patients with established coronary artery disease or high risk of coronary artery disease .

Results or Outcomes: The studies found that lipid-lowering therapies can considerably ameliorate lipid parameters and non-lipid cardiovascular risk factors, leading to reduced cardiovascular morbidity and mortality .

Application in Parkinson’s Disease Treatment

Scientific Field: Medical Science, Neurology

Methods of Application: The research involved exploring the use of histidine-functionalized zinc oxide nanoparticles (ZnNPs-H) and the corresponding copper-doped nanoparticles (ZnCuNPs-H) mimicking SOD1 activity .

Results or Outcomes: The study found that the functionalized NPs exhibit superior nanozyme activity by robust reactive oxygen species (ROS) scavenging potential compared to previously reported NPs in vitro .

Application in HIV Treatment

Scientific Field: Medical Science, Infectious Diseases

Methods of Application: The research involved exploring the use of new treatments for HIV, including antiretroviral therapy (ART), once-daily single tablet regimens (STRs) with three medications combined into one pill, and many subsequent improvements in STRs .

Results or Outcomes: The studies found that these new treatments have helped transform HIV from a fatal disease into a chronic, manageable condition for many people .

Application in Antiviral Drugs Synthesis

Scientific Field: Biochemistry, Antiviral Drugs Synthesis

Methods of Application: The research involved a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .

Results or Outcomes: The study found that a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

特性

IUPAC Name |

3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOJOHPAKJFUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275824 | |

| Record name | N-Cbz-dl-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-dl-histidine | |

CAS RN |

14997-58-1, 19728-57-5 | |

| Record name | N-Benzyloxycarbonyl-L-histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014997581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19728-57-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cbz-dl-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

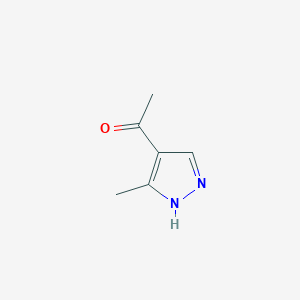

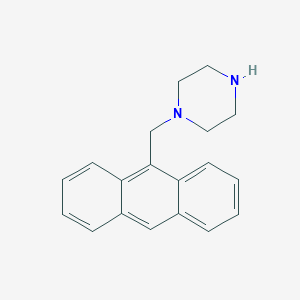

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

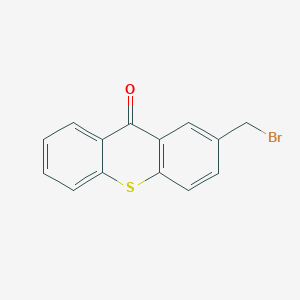

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。